![molecular formula C15H15F3O3 B1323805 cis-3-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid CAS No. 733740-45-9](/img/structure/B1323805.png)

cis-3-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

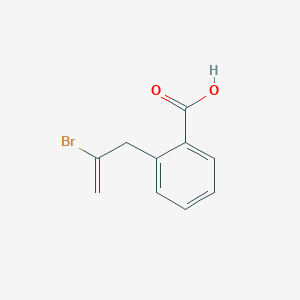

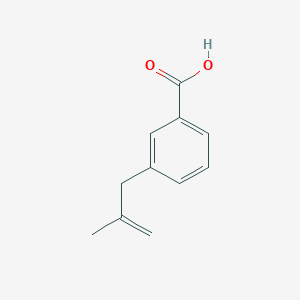

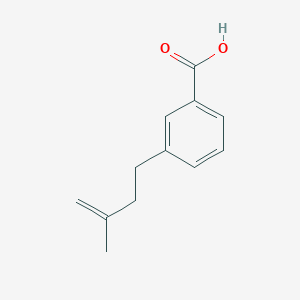

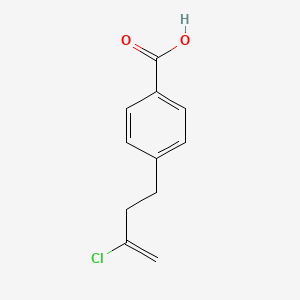

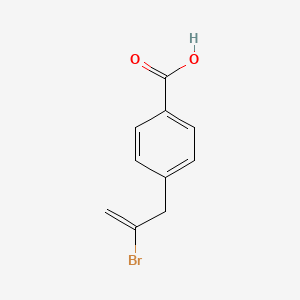

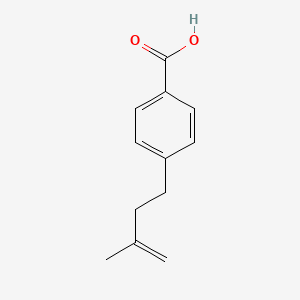

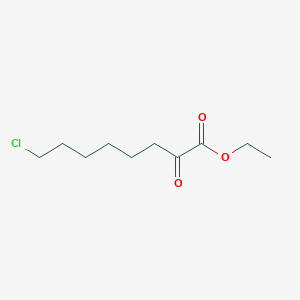

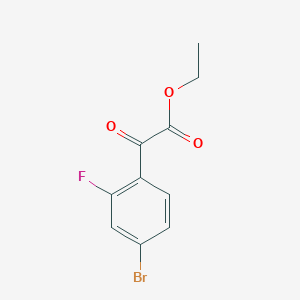

Cis-3-[2-oxo-2-(2-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid is a chiral compound, meaning it contains a mixture of enantiomers and is not chirally pure. Its chemical formula is C15H15F3O3 , and its molecular weight is 300.28 g/mol . The IUPAC name for this compound is (1R,3S)-3-{2-oxo-2-[2-(trifluoromethyl)phenyl]ethyl}cyclopentanecarboxylic acid .

Aplicaciones Científicas De Investigación

Catalytic Applications

- The compound has been explored in the context of palladium-tetraphosphine catalyzed cross-coupling reactions. These studies focus on the synthesis of various chemical compounds, highlighting the potential of cis-3-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid derivatives in catalysis and synthetic chemistry. For instance, the palladium-tetraphosphine system, involving similar cyclic structures, has been used for the efficient coupling of heteroaryl bromides with arylboronic acids, achieving high substrate-to-catalyst ratios and good yields (Feuerstein et al., 2001), (Feuerstein et al., 2001).

Conformational Studies

- Research has utilized DFT calculations to explore the conformational preferences of compounds with structural similarities to cis-3-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid. Such studies are crucial in understanding the intrinsic properties of these compounds, which can inform their potential applications in various scientific fields (Casanovas et al., 2008).

Reaction Mechanisms and Synthesis

- The compound's derivatives have been investigated for their role in various reaction mechanisms and synthesis processes. This includes studies on cis-dihydroxylation and epoxidation of alkenes, offering insights into the versatility of these compounds in different chemical reactions (de Boer et al., 2005).

Propiedades

IUPAC Name |

(1R,3S)-3-[2-oxo-2-[2-(trifluoromethyl)phenyl]ethyl]cyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F3O3/c16-15(17,18)12-4-2-1-3-11(12)13(19)8-9-5-6-10(7-9)14(20)21/h1-4,9-10H,5-8H2,(H,20,21)/t9-,10+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJYYLUUYOGRNAZ-VHSXEESVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1CC(=O)C2=CC=CC=C2C(F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@H]1CC(=O)C2=CC=CC=C2C(F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-3-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.